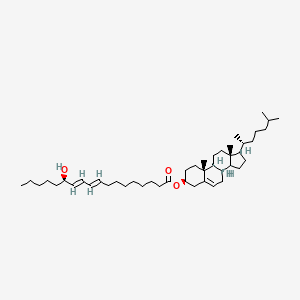

![molecular formula C24H18FN B594041 5'-氟-N-苯基-[1,1':3',1''-三联苯]-4'-胺 CAS No. 1228153-91-0](/img/structure/B594041.png)

5'-氟-N-苯基-[1,1':3',1''-三联苯]-4'-胺

货号 B594041

CAS 编号:

1228153-91-0

分子量: 339.413

InChI 键: USTXPBYMOJRABI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

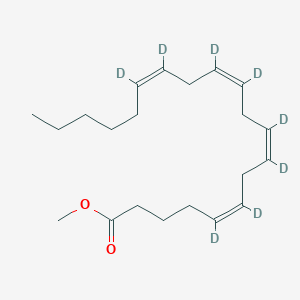

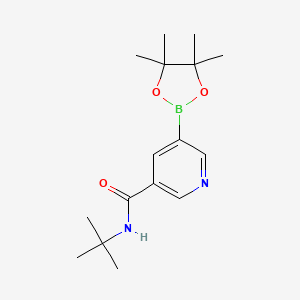

The compound “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons. Terphenyls consist of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about seems to have additional substitutions: a fluorine atom and an amine group.

Molecular Structure Analysis

The molecular structure of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to that of terphenyl, with the additional substitutions causing changes in the electronic structure and potentially the shape of the molecule. The exact structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to those of terphenyl, but with modifications due to the additional substitutions. For example, the presence of the fluorine atom could increase the compound’s polarity, and the amine group could give it basic properties .科学研究应用

-

Organic Synthesis

- The compound “1,1’:3’,1’‘-Terphenyl-5’-boronic acid” is used in organic synthesis . A double Suzuki cross-coupling protocol has been devised as a practical route to a variety of terphenyls . Good chemoselectivity was observed . Unsymmetrically substituted triphenylenes were also easily prepared .

- The method involves a double Suzuki cross-coupling protocol . The compound is insoluble in water and should be stored in a cool place, away from strong oxidizing agents .

- The outcomes of this application include the successful synthesis of a variety of terphenyls and triphenylenes .

-

Thermally Activated Delayed Fluorescent Emitters

- “1,1’:3’,1’'-Terphenyl” compounds are used in the development of thermally activated delayed fluorescent (TADF) emitters . These emitters are becoming very popular because of their high external quantum efficiency (EQE) due to their efficient radiative transition process assisted by the up-conversion process of triplet excitons .

- The development of these emitters involves the design of donor and acceptor moieties in several different ways . The non-radiative triplet excitons can be converted to singlet excitons in the TADF emitters through the reverse intersystem crossing process induced by the weak spin-orbit coupling and the small singlet–triplet energy gap (E ST) in specially designed donor–acceptor structures .

- The outcomes of this application include the development of high-efficiency TADF organic light-emitting diodes (OLEDs). The best EQE of the green TADF OLEDs was 31.2%, which was much higher than that of the red (17.5%) and blue (25.0%) TADF OLEDs .

- Brominated Derivatives

- Green Thermally Activated Delayed Fluorescent Emitters

- “1,1’:3’,1’'-Terphenyl” compounds are used in the development of green thermally activated delayed fluorescent (TADF) emitters . These emitters are becoming very popular because of their high external quantum efficiency (EQE) due to their efficient radiative transition process assisted by the up-conversion process of triplet excitons .

- The development of these emitters involves the design of donor and acceptor moieties in several different ways . The non-radiative triplet excitons can be converted to singlet excitons in the TADF emitters through the reverse intersystem crossing process induced by the weak spin-orbit coupling and the small singlet–triplet energy gap (E ST) in specially designed donor–acceptor structures .

- The outcomes of this application include the development of high-efficiency TADF organic light-emitting diodes (OLEDs). The best EQE of the green TADF OLEDs was 31.2%, which was much higher than that of the red (17.5%) and blue (25.0%) TADF OLEDs .

属性

IUPAC Name |

2-fluoro-N,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXPBYMOJRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine | |

Synthesis routes and methods

Procedure details

2,4-diphenyl-6-fluoroaniline (12 mmol), bromobenzene (10 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.15 mmol), (±)-2,2′-bis(diphenylphosphine)-1,1′-binaphthalene (0.3 mmol) and sodium tert-butoxie (14 mmol) are put in a two-neck round-bottom flask and dissolved in toluene (30 mL). Subsequently, the resulting solution is stirred in a bath under a temperature of about 100° C. for 24 hours. After completion of the reaction, toluene is removed. The reaction mixture is extracted with dichloromethane and water, and then being distilled under reduced pressure. The resulting residence is filtered by silica gel column and distilled under reduced pressure again. Next, by re-crystallizing and filtering with dichloromethane and petroleum ether, 2,4-diphenyl-6-fluoro-N-phenylbenzenamine (2.5 g) is yielded.

Name

2,4-diphenyl-6-fluoroaniline

Quantity

12 mmol

Type

reactant

Reaction Step One

[Compound]

Name

(±)-2,2′-bis(diphenylphosphine) 1,1′-binaphthalene

Quantity

0.3 mmol

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

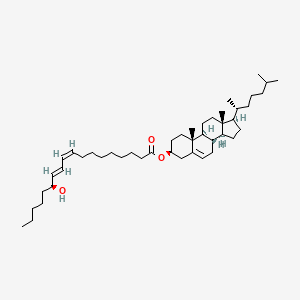

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)